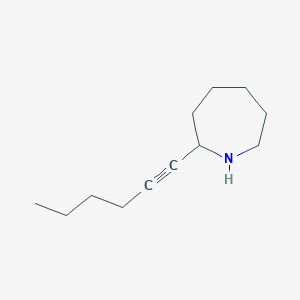

2-(Hex-1-YN-1-YL)azepane

Description

Significance of Azepane Scaffolds in Contemporary Organic Chemistry

The azepane scaffold, a saturated seven-membered ring containing one nitrogen atom, is a recurring motif in a variety of biologically active compounds and approved pharmaceuticals. lifechemicals.comchemistryviews.orgresearchgate.netresearchgate.net Its structural flexibility is often a key determinant of its biological activity, and the ability to introduce substituents to control its conformation is a crucial aspect of effective drug design. lifechemicals.com Annulated azepane rings, which are fused to other ring systems, are also important structural motifs in natural products and active pharmaceutical ingredients. chemistryviews.org

The prevalence of the azepane ring in medicinal chemistry is underscored by its presence in numerous drugs. lifechemicals.comwikipedia.org For instance, (-)-balanol, a naturally occurring azepane derivative, has been identified as a potent inhibitor of protein kinase C and has served as a scaffold for developing potential antitumor agents. lifechemicals.com The azepane substructure is also found in drugs like tolazamide, an oral hypoglycemic agent, and azelastine, a histamine (B1213489) antagonist. lifechemicals.com The development of new synthetic methods to access functionalized azepane scaffolds remains an active area of research, with techniques such as ring-closing and ring-expansion reactions being prominent strategies. researchgate.net

Table 1: Examples of Bioactive Compounds Containing the Azepane Scaffold

| Compound Name | Biological Significance |

|---|---|

| (-)-Balanol | Protein kinase C inhibitor, scaffold for antitumor agents. lifechemicals.com |

| Tolazamide | Oral blood glucose-lowering drug for type 2 diabetes. lifechemicals.comwikipedia.org |

| Azelastine | Potent, second-generation, selective histamine antagonist. lifechemicals.com |

| Bazedoxifene | A selective estrogen receptor modulator. wikipedia.org |

Strategic Importance of Alkyne Functionalization in Molecular Architecture

Alkynes are one of the most fundamental and versatile functional groups in organic synthesis. wiley.com Their carbon-carbon triple bond provides a rich platform for a wide array of chemical transformations, enabling the construction of more complex molecular structures. wiley.commdpi.com The direct functionalization of alkynes is a powerful method for creating carbon-carbon and carbon-heteroatom bonds in a highly efficient manner. mdpi.com

The strategic importance of alkynes stems from their ability to participate in a diverse range of reactions. wiley.com These include, but are not limited to, cycloadditions, transition-metal-catalyzed cross-coupling reactions, and hydrofunctionalizations. wiley.comrsc.orgrsc.org For example, the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a highly efficient and selective reaction for linking molecular fragments. rsc.org Furthermore, alkynes can be stereoselectively reduced to either E- or Z-alkenes, providing a means to control the geometry of the resulting molecules, which can be critical for their biological activity. rsc.org The development of new catalytic systems, including recyclable and electrochemical methods, continues to expand the utility of alkyne functionalization in a sustainable and atom-economical fashion. mdpi.comrsc.org

Table 2: Selected Alkyne Functionalization Reactions in Organic Synthesis

| Reaction Type | Description | Significance |

|---|---|---|

| Hydrocyanation | Addition of hydrogen cyanide across the triple bond. | Constructs nitrile-containing compounds, which are precursors to amines, amides, and carboxylic acids. rsc.org |

| Hydrothiolation | Addition of a thiol across the triple bond. | Forms thioesters and other sulfur-containing compounds. mdpi.com |

| A³ Coupling | A three-component reaction of an alkyne, an aldehyde, and an amine. | Synthesizes propargylamines, which are important building blocks. mdpi.com |

| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Forms carbon-carbon bonds, widely used in the synthesis of complex molecules. unito.it |

| Azide-Alkyne Cycloaddition | A reaction between an azide (B81097) and a terminal alkyne to form a triazole. | A highly efficient "click" reaction for linking molecular fragments. rsc.org |

Overview of Synthetic and Mechanistic Challenges in Alkyne-Substituted Azepane Systems

The synthesis of molecules containing both an azepane ring and an alkyne moiety, such as 2-(hex-1-yn-1-yl)azepane, presents a unique set of challenges. The formation of seven-membered rings is often entropically disfavored compared to five- or six-membered rings, making their synthesis inherently more difficult. bohrium.com Synthetic strategies must overcome this hurdle, often relying on specialized cyclization or ring-expansion protocols. researchgate.net

Introducing substituents onto the azepane ring, particularly at the 2-position, requires careful control of regioselectivity and stereoselectivity. bohrium.comwhiterose.ac.uk For instance, the lithiation of N-protected azepanes followed by quenching with an electrophile is a common strategy, but can be complicated by competing side reactions or lack of stereocontrol. whiterose.ac.uk

The alkyne group itself introduces further considerations. The terminal alkyne proton is acidic and can interfere with certain reaction conditions, such as those involving strong bases, necessitating the use of protecting groups or carefully chosen reagents. numberanalytics.com The synthesis of a related compound, 7-(hex-1-yn-1-yl)-1-tosyl-2,3,4,5-tetrahydro-1H-azepine, was achieved via a Sonogashira coupling between a cyclic vinyl triflate and hex-1-yne. unito.it This highlights a viable synthetic route, but also underscores the need for pre-functionalization of the heterocyclic ring.

Furthermore, the reactivity of the alkyne must be managed throughout a synthetic sequence to prevent undesired transformations. numberanalytics.com The development of catalytic systems that can selectively functionalize the alkyne in the presence of other reactive groups on the azepane ring, or vice versa, is a key challenge for the synthetic chemist.

Structure

3D Structure

Properties

CAS No. |

80053-56-1 |

|---|---|

Molecular Formula |

C12H21N |

Molecular Weight |

179.30 g/mol |

IUPAC Name |

2-hex-1-ynylazepane |

InChI |

InChI=1S/C12H21N/c1-2-3-4-6-9-12-10-7-5-8-11-13-12/h12-13H,2-5,7-8,10-11H2,1H3 |

InChI Key |

LJRNCZMKBXDTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1CCCCCN1 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Hex 1 Yn 1 Yl Azepane and Analogous Systems

Construction of the Azepane Ring System

The formation of the foundational azepane structure can be achieved through several distinct synthetic pathways. These methods offer access to a wide array of substituted azepanes, which can then serve as precursors for further functionalization.

Ring-closing reactions, particularly ring-closing metathesis (RCM), represent a powerful tool for the construction of azepane derivatives. rsc.org This approach typically involves the cyclization of a linear precursor containing two terminal alkene functionalities. For instance, diene precursors can be subjected to catalysts like the second-generation Grubbs' catalyst to form a dihydroazepine ring, which can subsequently be hydrogenated to the saturated azepane. researchgate.net While effective, these methods often require multi-step syntheses to prepare the necessary linear precursors. escholarship.orgrsc.org Another approach involves the intramolecular hydroamination of alkynic sulfonamides, where a gold-catalyzed 7-exo-dig cyclization can yield tetrahydroazepine frameworks. nih.gov

Ring-expansion reactions offer an alternative route, transforming more readily available smaller rings into the seven-membered azepane system. One such strategy involves the palladium(0)-catalyzed rearrangement of piperidines that bear a spirocyclopropane ring. This reaction proceeds through the oxidative addition of a distal carbon-carbon bond of the cyclopropane (B1198618) to the palladium catalyst, driven by the release of ring strain, to yield functionalized azepanes in good to excellent yields. nih.govresearchgate.net

Another notable method is the stereoselective and regioselective expansion of piperidine (B6355638) rings, which has been used to prepare diastereomerically pure azepane derivatives. sci-hub.se Aziridines also serve as valuable precursors for azepane synthesis. nih.govresearchgate.net For example, a cascade reaction induced by N-bromosuccinimide (NBS) on certain olefinic aziridines leads to substituted azepanes through an aminocyclization–aziridine ring-expansion sequence. acs.org Similarly, the ring-expansion of enantiopure aziridines via the formation of a bicyclic aziridinium (B1262131) ion intermediate allows for the asymmetric synthesis of substituted azaheterocycles, including 3-hydroxyazepane. Current time information in Bangalore, IN.

| Precursor Ring | Reaction Type | Key Reagents/Catalysts | Product Type | Reference(s) |

| Piperidine | Palladium-Catalyzed Rearrangement | Pd(0) catalyst | Functionalized Azepane | nih.govresearchgate.net |

| Piperidine | Stereoselective Ring Expansion | Not specified | Diastereomerically Pure Azepane | sci-hub.se |

| Aziridine | Aminocyclization-Ring Expansion | N-Bromosuccinimide (NBS) | Substituted Azepane | acs.org |

| Aziridine | Nucleophilic Ring Opening | Varies (e.g., NaN3, NaOH) | Substituted Azepane | Current time information in Bangalore, IN. |

Traditional approaches to azepane synthesis often rely on the construction of a linear precursor followed by a cyclization step. rsc.org These multistep sequences, while versatile, can be less efficient and generate more waste compared to more modern convergent strategies. escholarship.orgrsc.org Methods such as the double reductive amination of sugar-derived dialdehydes have been employed to access polyhydroxylated azepanes. beilstein-journals.org Another established, albeit often lengthy, method is the Beckmann rearrangement of functionalized cyclohexanones or piperidones. escholarship.orgrsc.org These linear approaches are often considered the state-of-the-art for comparison when developing novel, more efficient synthetic routes. escholarship.org

More recent and highly innovative strategies involve the dearomatization of aromatic precursors. A notable example is the photochemical dearomative ring expansion of simple nitroarenes to prepare complex azepanes. escholarship.org This process, mediated by blue light at room temperature, converts the nitro group into a singlet nitrene, which triggers the transformation of the six-membered benzene (B151609) ring into a seven-membered azepine system. A subsequent hydrogenolysis step furnishes the saturated azepane. escholarship.orgescholarship.orgacs.org This modular approach allows the substitution pattern of the starting nitroarene to be directly translated to the final azepane product. escholarship.org

Sigmatropic rearrangements, such as the aza-Cope rearrangement, also provide a powerful entry to azepine derivatives. researchgate.net The cationic 2-aza-Cope rearrangement, often coupled with a Mannich cyclization, can build complex, fused pyrrolidine-azepine systems stereoselectively. researchgate.netresearchgate.net A sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles has been shown to generate fused dihydroazepine derivatives in good to excellent yields. uantwerpen.becwu.edu

| Precursor | Reaction Type | Key Features | Product | Reference(s) |

| Nitroarenes | Photochemical Dearomative Ring Expansion | Blue light mediated, singlet nitrene intermediate | Polysubstituted Azepanes | escholarship.orgescholarship.orgrsc.orgacs.org |

| Dienyltriazoles | Rh(II)-Catalyzed Cyclopropanation / 1-Aza-Cope Rearrangement | Forms transient vinylcyclopropane (B126155) | Fused Dihydroazepines | uantwerpen.becwu.edu |

| Amino-ene-ols | Aza-Cope–Mannich Rearrangement | Stereoselective formation of up to three stereocenters | Fused Bicyclic Azepines | researchgate.net |

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic and photoenzymatic methods for synthesizing chiral azepanes. uantwerpen.be Imine reductases (IREDs) have been successfully used for the asymmetric synthesis of 2-aryl azepanes from unstable 7-membered cyclic imine precursors. Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer with excellent selectivity. uantwerpen.be

A one-pot photoenzymatic process has also been reported, which combines a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction. This method allows for the synthesis of chiral N-Boc-4-amino/hydroxy-azepane from the parent azepane with high conversions and greater than 99% enantiomeric excess. These chemoenzymatic strategies merge the activation potential of photocatalysis with the high selectivity of enzymes, providing a mild and efficient route to valuable chiral building blocks.

Dearomative Approaches and Rearrangement Reactions (e.g., from nitroarenes, aza-Cope rearrangements)

Installation and Functionalization of the Alkyne Moiety

Once the azepane ring is constructed, the next critical step is the introduction of the hex-1-yn-1-yl side chain at the C2 position. Direct C-H functionalization or cross-coupling reactions on azepane-derived intermediates are the most advanced strategies for this transformation.

A highly effective method for C2-alkynylation involves the palladium-mediated Sonogashira cross-coupling of α-halo eneformamides. escholarship.orgescholarship.org This strategy begins with the Vilsmeier-Haack reaction on caprolactam (the lactam of the azepane ring) to generate an α-chloro eneformamide. This intermediate can then be coupled with a terminal alkyne, such as 1-hexyne (B1330390), using a palladium catalyst. escholarship.orgescholarship.org The resulting 2-(hex-1-yn-1-yl)eneformamide can then be reduced, for example through catalytic hydrogenation, to yield the target saturated compound, 2-(Hex-1-YN-1-YL)azepane. escholarship.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |

| α-Halo Eneformamide of Azepane | Terminal Alkyne (e.g., 1-Hexyne) | Palladium Catalyst, Copper(I) Co-catalyst | 2-Alkynyl Eneformamide | escholarship.orgescholarship.orgacs.org |

This cross-coupling approach is advantageous as it provides direct access to C2-functionalized azepenes, which are versatile intermediates. Alternative strategies for introducing the alkyne include a ketone-amine-alkyne (KA²) coupling reaction. However, attempts to apply this one-pot, three-component synthesis to generate 2-alkynylazepanes from ω-chloro ketones were reported to be unsuccessful, with only starting materials being recovered. More general palladium-catalyzed C-H functionalization methods for the α-arylation of azepanes using a thioamide directing group and chiral phosphoric acid ligands have also been developed, showcasing modern approaches to C2-functionalization, though direct alkynylation via this specific C-H activation method has not been detailed. Current time information in Bangalore, IN.

Carbon-Carbon Coupling Reactions for Alkyne Introduction

The introduction of the hex-1-ynyl group at the 2-position of the azepane ring is efficiently achieved through carbon-carbon coupling reactions. These reactions are fundamental for creating the key C-C bond between the heterocyclic core and the alkyne side chain.

Sonogashira Coupling: This reaction is a cornerstone for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org It utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, tolerating a wide array of functional groups, which is advantageous for complex molecule synthesis. wikipedia.org For the synthesis of a precursor to this compound, a suitable starting material would be a 2-haloazepane derivative, which would couple with 1-hexyne. The regioselectivity of such couplings can be high; for instance, in dihaloheterocycles like 2,4-dichloroquinoline, the chloro group at the C-2 position is more susceptible to oxidative addition with Pd(0) due to the adjacent electronegative nitrogen atom, allowing for selective alkynylation at that site. beilstein-journals.org While traditionally requiring anhydrous and anaerobic conditions, newer methods have been developed that circumvent these strict requirements. organic-chemistry.org Copper-free Sonogashira variants have also been developed to prevent the common side reaction of alkyne dimerization. libretexts.org

Negishi Coupling: The Negishi coupling provides another powerful route, reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In a synthetic sequence for this compound, an organozinc reagent derived from 1-hexyne could be coupled with a 2-haloazepane derivative. Palladium catalysts are often preferred due to their higher yields and functional group tolerance. wikipedia.org Organozinc reagents are, however, sensitive to air and moisture, necessitating inert reaction conditions. wikipedia.org

A palladium-mediated cross-coupling of α-halo eneformamides derived from caprolactam has been shown to be an effective strategy for the C-2 functionalization of the azepane core, including alkynylation to introduce groups like the hex-1-ynyl chain. escholarship.org

Table 1: Comparison of C-C Coupling Reactions for Alkyne Introduction

| Feature | Sonogashira Coupling | Negishi Coupling |

|---|---|---|

| Coupling Partners | Terminal Alkyne + Aryl/Vinyl Halide | Organozinc Compound + Organic Halide/Triflate |

| Catalyst System | Palladium (primary) and Copper (co-catalyst) | Palladium or Nickel |

| Key Advantage | Mild conditions, high functional group tolerance. wikipedia.org | Broad scope, couples sp, sp², and sp³ carbons. wikipedia.org |

| Common Limitation | Potential for alkyne homocoupling (Glaser coupling). libretexts.org | Reagents are sensitive to air and moisture. wikipedia.org |

| Relevance | Direct introduction of terminal alkynes to heterocyclic halides. organic-chemistry.orgbeilstein-journals.org | Coupling of alkynylzinc reagents to heterocyclic halides. organic-chemistry.org |

Transition Metal-Catalyzed Functionalization of Terminal Alkynes

Once the alkyne moiety is installed, it serves as a versatile handle for further elaboration through various transition metal-catalyzed reactions. These transformations can introduce new functional groups and build molecular complexity.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne's carbon-carbon triple bond. It is an atom-economical method for synthesizing enamines, imines, and, through subsequent reduction or cyclization, saturated amines. acs.orgprinceton.edu Late transition metals like palladium, rhodium, and gold are often used, although many protocols are limited to activated substrates. princeton.edu For instance, intramolecular hydroamidation of alkynyl triflamides using a Palladium(II) catalyst can produce chiral piperidines and could be extended to azepane systems. acs.org Copper-catalyzed hydroamination of 2-alkynylazobenzenes has also been demonstrated to form N-heterocycles. nih.gov

Carboamination: This process involves the simultaneous addition of a carbon-based group and an amine across the alkyne.

Silylformylation: This reaction introduces both a silyl (B83357) group (like -SiR₃) and a formyl group (-CHO) across the triple bond. mdpi.com The process is typically catalyzed by rhodium complexes and proceeds with high regio- and stereoselectivity, yielding β-silylalkenals. mdpi.com Intramolecular silylformylation of acetylenic compounds is a powerful method for constructing various oxygen and nitrogen-containing heterocyclic systems, as the resulting carbonyl and vinylsilane moieties can be further transformed. mdpi.comunipi.it The reaction is generally tolerant of many functional groups, including ethers, alcohols, and amines. mdpi.com

Table 2: Examples of Transition Metal-Catalyzed Alkyne Functionalization

| Reaction Type | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamidation | Pd(II) catalyst | Chiral Pyrrolidines/Piperidines | Asymmetric synthesis, generates chiral amines. | acs.org |

| Silylformylation | Rhodium nanoclusters, Hydrosilane, CO | β-Silylalkenals | High regio- and stereoselectivity; tolerant of many functional groups. | mdpi.com |

| Hydroamination | Copper catalyst | 3-Alkenyl-2H-indazoles | Forms C-N bond via a 1,2-hydride shift mechanism. | nih.gov |

Cycloaddition Reactions Involving Alkynes for Heterocycle Formation

Cycloaddition reactions are powerful, atom-economical methods for constructing cyclic systems. Those involving alkynes are particularly useful for synthesizing seven-membered rings like azepanes.

Azide-Alkyne Cycloaddition (AAC): This [3+2] cycloaddition, a cornerstone of "click chemistry," typically forms 1,2,3-triazoles. In the context of azepane synthesis, an intramolecular reaction between an azide (B81097) and an alkyne tethered to a suitable precursor can form a tetrazolo-fused azepane system. rsc.org

[3+2] Cycloaddition: Beyond the AAC, other [3+2] cycloadditions are known. For example, catalyst-controlled intermolecular cycloadditions of vinylaziridines with alkynes can yield [3+2] cycloadducts with high stereoselectivity when using a rhodium catalyst like [Rh(NBD)₂]BF₄. researchgate.net Visible-light-promoted [3+2] cycloaddition of aziridines with activated alkynes using a ruthenium photocatalyst also provides access to polysubstituted pyrrolidines. thieme-connect.com

[5+2] Cycloaddition: These reactions are a direct and efficient route to seven-membered rings. The transition metal-catalyzed reaction between a vinylcyclopropane (VCP) and an alkyne is a well-established method. wikipedia.orgrsc.org Rhodium catalysts are common, but systems using iridium, ruthenium, and iron have also been developed. wikipedia.orgacs.orgnih.gov Iridium catalysts, in particular, can enable substantially faster cycloadditions under favorable conditions compared to rhodium. nih.gov A photochemical approach provides a formal [5+2] cycloaddition, where N-vinylpyrrolidinones rearrange to azepin-4-ones, which can be derived from readily available pyrrolidinones and aldehydes. nih.gov

[3+2+2] Cycloaddition: This methodology offers a practical route to azepine derivatives by combining a three-atom component with two two-atom components. A notable example is the hexafluoroantimonic acid (HSbF₆)-catalyzed formal [3+2+2] cycloaddition of aziridines with two molecules of a terminal alkyne. nih.govthieme-connect.com This method works for identical or different alkynes and proceeds with good chemo- and regioselectivity. nih.govthieme-connect.com

Table 3: Cycloaddition Strategies for Seven-Membered Heterocycle Synthesis

| Cycloaddition Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| [3+2] Intramolecular | Azido-nitrile (azepane precursor) | Heat (DMSO) | Tetrazolo azepane | rsc.org |

| [5+2] Intermolecular | Vinylcyclopropane + Alkyne | Rhodium, Iridium, or Ruthenium complexes | Seven-membered carbocycle/heterocycle | wikipedia.orgrsc.orgnih.gov |

| [3+2+2] Formal | Aziridine + 2 x Alkyne | Hexafluoroantimonic acid (HSbF₆) | Substituted Azepine | nih.govthieme-connect.com |

| Formal [5+2] Photochemical | N-vinylpyrrolidinone | UV light | Azepin-4-one | nih.gov |

Stereoselective and Regioselective Alkyne Functionalization

Controlling the stereochemistry and regiochemistry of reactions is paramount in modern synthesis. For this compound and its analogs, these factors determine the final three-dimensional structure and properties of the molecule.

Stereoselectivity: The synthesis of specific diastereomers or enantiomers of azepane derivatives can be achieved through various strategies. Diastereomerically pure azepanes have been prepared via piperidine ring expansion with excellent stereoselectivity. rsc.org Nickel-catalyzed asymmetric difunctionalization of alkynes allows for the synthesis of enantioenriched azepine derivatives bearing an all-carbon quaternary stereocenter. researchgate.net Furthermore, the stereochemical outcome of alkyne functionalizations, such as hydrogenation, can be controlled by the choice of catalyst and ligands, allowing for selective formation of either E- or Z-alkenes from an internal alkyne. nih.gov

Regioselectivity: This refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of azepine analogs, regioselectivity is crucial. For example, Rh(III)-catalyzed C-H activation has been used for the regioselective synthesis of fused azepino[3,2,1-hi]indoles. bohrium.com In Sonogashira couplings of dihaloquinolines, the inherent reactivity difference between the two halogen positions allows for the selective alkynylation at the more reactive C-2 position. beilstein-journals.org This control is essential for building complex molecular architectures in a predictable manner.

Iii. Mechanistic Investigations and Catalytic Systems in the Synthesis of 2 Hex 1 Yn 1 Yl Azepane

Role of Transition Metal Catalysis

Transition metals play a pivotal role in the construction and functionalization of N-heterocycles due to their ability to activate substrates and facilitate bond formation through various catalytic cycles. The synthesis of 2-(hex-1-yn-1-yl)azepane can be envisioned through several transition metal-catalyzed strategies, primarily involving the formation of the C-C bond between the azepane ring and the hexynyl group or the construction of the azepane ring itself with the alkyne already appended.

Rhodium catalysts are well-regarded for their utility in constructing medium-sized rings like azepanes and their unsaturated counterparts, azepines. sci-hub.se Methodologies such as cycloadditions, C-H activation, and carbene/nitrene insertions are prominent. sci-hub.seacs.org

One potential route to azepane derivatives involves the rhodium-catalyzed [4+3] cycloaddition of vinyl aziridines with dienes, or intermolecular aza-[5+2] annulation with alkynes. sci-hub.se In the context of this compound, a key strategy could involve the rhodium-catalyzed reaction of a suitable azepine precursor. For instance, rhodium catalysts can facilitate the direct insertion of a nitrogen atom into an aromatic C-C bond of a carbamoyl (B1232498) azide (B81097) to form a fused azepine product. acs.org Another approach involves the rhodium-catalyzed formal aza-[4+3] cycloaddition of 3-diazoindolin-2-imines with 1,3-dienes, which proceeds through a [2+1] cycloaddition followed by a thermal aza-Cope rearrangement to yield azepinoindoles. acs.org

Mechanistically, many rhodium-catalyzed reactions for azepine synthesis involve the formation of a rhodium-nitrenoid or a rhodium-carbenoid intermediate. sci-hub.se For example, in the synthesis of azepines via intermolecular aza-[5+2] annulation of vinyl aziridines with internal alkynes, the rhodium catalyst coordinates to both the nitrogen atom and the alkyne, followed by oxidative addition to generate an enyl (σ + π) rhodium species. sci-hub.se In the context of C-H activation, rhodium(III) catalysts can react with alkyne-tethered benzamides to form tricyclic isoquinoline (B145761) derivatives through a proposed migratory insertion of the alkyne into the rhodium-nitrogen bond of a rhodacycle intermediate. rsc.org

Kinetic studies on rhodium-catalyzed reactions, such as alkyne hydrogenation, reveal complex mechanisms often involving off-cycle equilibria. rsc.orgrsc.orgresearchgate.net In the case of Wilkinson's catalyst, the initial dissociation of a triphenylphosphine (B44618) ligand is often the key step. rsc.orgrsc.orgresearchgate.net Detailed kinetic analysis of such systems can be performed using techniques like electrospray ionization mass spectrometry (ESI-MS) to monitor the reaction progress and identify intermediates. rsc.orgrsc.orgresearchgate.net Computational studies, including DFT calculations, are also invaluable for elucidating reaction pathways and understanding the origins of selectivity in rhodium-catalyzed transformations. acs.orgrsc.orgmdpi.com

Interactive Data Table: Rhodium-Catalyzed Reactions for Azepine/Azepane Synthesis

| Reaction Type | Catalyst | Substrates | Product Type | Mechanistic Insight |

| Aza-[5+2] Cycloaddition | Rh(I) complexes | Vinyl aziridines, Alkynes | Azepines | Oxidative addition to form enyl (σ + π) rhodium species. sci-hub.se |

| Formal aza-[4+3] Cycloaddition | Rh₂(OPiv)₄ | 3-Diazoindolin-2-imines, 1,3-Dienes | Azepinoindoles | Initial [2+1] cycloaddition followed by thermal aza-Cope rearrangement. acs.org |

| Intramolecular N-Insertion | Rh₂(esp)₂ | Carbamoyl azides | Fused Azepines | Direct insertion of a nitrogen atom into an aromatic C-C bond. acs.org |

| C-H Alkylation/Amination | Cp*Rh(III) | N-methoxybenzamides, 3-bromo-3,3-difluoropropene | Benzo[c]azepine-1,3(2H)-diones | Tandem C-H alkylation and intramolecular amination. researchgate.net |

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-N and C-C bonds. While direct C(sp³)–H alkynylation of a pre-formed azepane ring is challenging, several palladium-catalyzed methods could be adapted for the synthesis of this compound.

A prominent strategy is the Sonogashira coupling, which typically involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne. To apply this to azepane synthesis, a precursor such as 2-halo-azepane would be required. However, the direct C-H functionalization of saturated N-heterocycles represents a more atom-economical approach. Palladium-catalyzed C(sp³)–H alkynylation has been developed for certain saturated heterocycles, often requiring a directing group to achieve regioselectivity.

Mechanistic studies of palladium-catalyzed C-N bond formation, a related and well-studied area, provide valuable insights. mit.eduescholarship.orgnih.govrsc.org The catalytic cycle generally involves oxidative addition of a halide to a Pd(0) species, followed by coordination of the amine (or another nucleophile), deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mit.eduescholarship.org Kinetic studies have shown that the oxidative addition can be the rate-limiting step. escholarship.orgnih.gov The resting state of the catalyst can vary depending on the reaction conditions and ligands used. mit.eduescholarship.org For instance, in some C-N cross-coupling reactions, an arylpalladium(II) chloride or hydroxo complex has been identified as the resting state. escholarship.org Computational studies have also been employed to understand the energetics of different pathways, such as a reversible reductive elimination/oxidative addition mode in C-N bond metathesis. rsc.org

Interactive Data Table: Key Steps in Palladium-Catalyzed Cross-Coupling Cycles

| Step | Description | Key Intermediates | Factors Influencing Rate |

| Oxidative Addition | Addition of an organic halide (R-X) to the Pd(0) center. | R-Pd(II)-X | Nature of R and X, ligands on Pd. escholarship.org |

| Transmetalation/Ligand Exchange | Exchange of the halide for the coupling partner. | R-Pd(II)-Nu | Nature of the nucleophile (Nu). |

| Reductive Elimination | Formation of the R-Nu bond and regeneration of Pd(0). | LₙPd(0) | Ligand properties, steric and electronic effects. mit.edu |

A variety of other transition metals are highly effective in catalyzing reactions involving alkynes, which could be instrumental in synthesizing this compound.

Gold Catalysis: Gold catalysts, particularly Au(I) complexes, are known for their strong π-acidity, making them excellent for activating alkynes towards nucleophilic attack. acs.orgnih.gov This has been widely applied in the synthesis of N-heterocycles through hydroamination and other cyclization reactions. acs.orgnih.govsioc-journal.cn For instance, gold-catalyzed intermolecular nitrene transfer from a suitable precursor to an alkyne can lead to the formation of various N-heterocyclic compounds. sioc-journal.cn The mechanism typically involves the η²-coordination of the alkyne to the gold catalyst, which increases its electrophilicity. acs.orgnih.gov Subsequent attack by a nucleophile, such as an amine, leads to the formation of a vinyl-gold intermediate, which can then undergo further transformations. acs.org

Nickel Catalysis: Nickel catalysts are versatile for various cross-coupling reactions, including the formation of C(sp³)–C(sp) bonds. chinesechemsoc.org Nickel-catalyzed reductive cross-coupling of alkyl electrophiles with alkynyl halides or other partners offers a direct route to alkynylated products. chinesechemsoc.org Mechanistic studies suggest that these reactions can proceed through nickel-mediated bond formation, potentially involving Ni(I)/Ni(III) catalytic cycles and radical intermediates. nih.gov Nickel catalysis has also been successfully employed for C–P bond formation with alkynes, highlighting its utility in creating bonds between sp-hybridized carbons and heteroatoms. rsc.orgmdpi.com

Iridium Catalysis: While less common than rhodium or palladium in this specific context, iridium catalysts have shown promise in various transformations for N-heterocycle synthesis. Their applications often involve C-H activation and transfer hydrogenation processes.

Copper Catalysis: Copper-catalyzed reactions are particularly relevant for the synthesis of propargylamines through the A³ (aldehyde, amine, alkyne) coupling reaction. rsc.orgscholaris.caacs.orgacs.orgrsc.org This multicomponent reaction is a highly atom-economical method for creating a C-C and a C-N bond in a single step. A plausible mechanism involves the formation of a copper acetylide from the terminal alkyne (1-hexyne). The aldehyde and amine (azepane) would react to form an iminium ion, which is then attacked by the copper acetylide to yield the propargylamine (B41283) product, in this case, this compound. The efficiency of A³ coupling can be very high, with some systems achieving turnover frequencies (TOFs) exceeding 10⁵ h⁻¹. scholaris.ca Mechanistic investigations into the copper-catalyzed azide-alkyne cycloaddition (CuAAC), another prominent copper-catalyzed reaction, have provided deep insights into the nature of the active catalytic species, which are often proposed to be dinuclear copper complexes. thieme-connect.comnih.govbeilstein-journals.orgcapes.gov.br

Silver Catalysis: Silver catalysts exhibit strong alkynophilicity and can promote a range of transformations involving alkynes, such as hydrofunctionalization and cycloadditions. rsc.org Silver catalysis can be used for the direct transformation of terminal alkynes into other functional groups. nih.govacs.orgnih.gov For example, a silver-catalyzed four-component reaction of a terminal alkyne, TMSN₃, a sodium sulfinate, and a sulfonyl azide can produce N-sulfonimidamides. acs.orgnih.gov The mechanism is proposed to involve a cascade of hydroazidation, sulfonyl radical addition, and cycloaddition/retro-cycloaddition steps. acs.org

Interactive Data Table: Comparison of Metal Catalysts in Alkyne Chemistry

| Metal | Key Reaction Types | Mechanistic Features | Relevance to this compound Synthesis |

| Gold (Au) | Hydroamination, Cycloisomerization | π-activation of alkynes, formation of vinyl-gold intermediates. acs.orgnih.gov | Construction of the azepane ring via alkyne cyclization. |

| Nickel (Ni) | Reductive Cross-Coupling | Ni(I)/Ni(III) cycles, radical intermediates. chinesechemsoc.orgnih.gov | C(sp³)–C(sp) bond formation. |

| Copper (Cu) | A³ Coupling, CuAAC | Formation of copper acetylides, attack on iminium ions. scholaris.caacs.org | Direct synthesis from azepane, an aldehyde, and 1-hexyne (B1330390). |

| Silver (Ag) | Hydrofunctionalization, Cycloaddition | π-coordination to alkynes, radical cascade reactions. rsc.orgnih.gov | Functional group interconversion of the alkyne moiety. |

Achieving stereocontrol and regiocontrol is a critical challenge in the synthesis of complex molecules like this compound, which has a stereocenter at the C2 position. The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome.

Regiocontrol: In reactions involving unsymmetrical alkynes or the functionalization of a pre-existing heterocycle, regiocontrol is paramount. For instance, in the hydroamination or hydroarylation of alkynes catalyzed by gold, the regioselectivity is often governed by the electronic properties of the alkyne substituents. nih.gov In A³ coupling reactions, the regioselectivity is inherently high as the new C-C bond is formed at the terminal carbon of the alkyne.

Stereocontrol: The enantioselective synthesis of 2-substituted azepanes can be achieved by using chiral catalysts. Chiral phosphine (B1218219) ligands, such as BINAP, are commonly used in rhodium- and palladium-catalyzed asymmetric reactions. thieme-connect.com For example, rhodium-catalyzed asymmetric tandem cyclizations have been developed for the synthesis of chiral tertiary allylic alcohols containing a tetrahydropyrrole scaffold. thieme-connect.com Similarly, enantioselective hydroamination of alkynes can be achieved using chiral rhodium catalysts, where the choice of an achiral additive can even switch the enantioselectivity by altering the enantiodetermining step of the catalytic cycle. researchgate.net In gold catalysis, binary systems comprising a gold(I) complex and a chiral Brønsted acid have been used for enantioselective tandem hydroamination/hydroarylation of alkynes. nih.gov

The origin of stereoselectivity is often rationalized through the study of transition state models using computational methods. These studies can reveal the specific non-covalent interactions between the substrate and the chiral catalyst that favor the formation of one enantiomer over the other. rsc.org

Gold, Nickel, Iridium, Copper, and Silver Catalysis in Alkyne Chemistry

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, organocatalysis and metal-free reactions have emerged as powerful and sustainable alternatives to transition metal catalysis. These methods avoid the use of often expensive and toxic heavy metals.

For the synthesis of this compound, an organocatalytic approach could involve the activation of a cyclic imine precursor of azepane by a chiral Brønsted acid or base. The activated imine could then be attacked by a nucleophilic form of 1-hexyne, such as a silyl- or stannyl-alkyne, to afford the desired product.

Metal-free C-H alkynylation methods have also been developed. One strategy involves the reaction of heteroaromatic N-oxides with organosilanes, such as ethynyltrimethylsilane, in the presence of a fluoride (B91410) catalyst like tetrabutylammonium (B224687) fluoride (TBAF). tu-dortmund.deacs.org This enables the regioselective alkynylation of heterocycles without any transition metal. tu-dortmund.deacs.org Another approach is the direct C-H alkynylation of ethers and other saturated heterocycles using hypervalent iodine reagents like ethynylbenziodoxolones (EBX). rsc.org This reaction proceeds under mild, metal-free conditions. N-Heterocyclic carbenes (NHCs) can also catalyze the C-H alkynylation of aldehydes with alkynyliodonium salts, providing a metal-free route to ynones. acs.orgchemrxiv.org The mechanism of this reaction involves the formation of a Breslow intermediate which then acts as a nucleophile. acs.orgchemrxiv.org

Reaction Pathway Elucidation through Kinetic and Mechanistic Studies

A deep understanding of reaction mechanisms is built upon rigorous kinetic and mechanistic studies, which combine experimental and computational approaches.

Kinetic Studies: Kinetic analysis provides crucial information about the rate-determining step and the species involved in the catalytic cycle. Techniques like reaction progress kinetic analysis (RPKA), initial rate measurements, and monitoring reactant and product concentrations over time are employed. For instance, detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation using ESI-MS has allowed for the construction of numerical models that accurately describe the reaction progress. rsc.orgresearchgate.net Kinetic studies of NHC-catalyzed alkynylation revealed that the turnover-limiting step is the generation of the Breslow intermediate, not the C-C bond formation itself. chemrxiv.org

Mechanistic Experiments: Isotope labeling studies (e.g., using ¹³C) are powerful tools for tracing the path of atoms through a reaction sequence. acs.org Competition experiments can reveal the relative reactivity of different substrates. researchgate.net The isolation and characterization of catalytic intermediates, where possible, provide direct evidence for proposed mechanistic pathways. researchgate.net For example, in the study of copper-catalyzed phosphorylation of terminal alkynes, a stable six-centered dicopper(I) species was identified, which helped to explain an observed side reaction. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. acs.orgrsc.orgrsc.orgacs.orgfigshare.com DFT can be used to calculate the energy profiles of proposed catalytic cycles, identify transition state structures, and rationalize the origins of chemo-, regio-, and stereoselectivity. For example, DFT calculations have been used to compare different potential pathways in palladium-catalyzed C-N bond metathesis and to reveal the role of non-covalent interactions in determining stereoselectivity. rsc.org In rhodium-catalyzed annulations, DFT studies have helped to elucidate complex catalytic pathways involving multiple steps like C-H activation and alkyne insertion. figshare.com

By combining these experimental and computational techniques, a comprehensive picture of the catalytic cycles involved in the synthesis of molecules like this compound can be constructed, paving the way for the development of more efficient and selective synthetic methods.

Iv. Computational and Theoretical Chemistry Applied to 2 Hex 1 Yn 1 Yl Azepane Architectures

Quantum Mechanical Studies (e.g., Density Functional Theory, Ab Initio Calculations)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational for obtaining highly accurate information about the static properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given molecular geometry, providing a detailed picture of the forces governing its structure and reactivity.

Conformational Landscape and Energetics of Azepane-Alkyne Systems

The seven-membered azepane ring is known for its significant conformational flexibility, lacking the rigid, well-defined chair conformation of cyclohexane. It can adopt a variety of low-energy conformations, most commonly described as twist-chair (TC) and twist-boat (TB) forms, with multiple conformers existing in a dynamic equilibrium [1, 5]. The attachment of a sterically demanding 2-(hex-1-yn-1-yl) substituent introduces significant energetic differentiation between these potential conformations.

Quantum mechanical calculations are employed to map this complex potential energy surface. By systematically optimizing the geometries of various conformers, their relative stabilities can be determined with high precision [30, 31]. For 2-(hex-1-yn-1-yl)azepane, the primary conformational question revolves around the pseudo-axial versus pseudo-equatorial orientation of the hexynyl substituent on the most stable ring backbone, typically a twist-chair. Calculations consistently show that the pseudo-equatorial conformer is energetically favored, as it minimizes steric hindrance (1,3-diaxial-like interactions) between the bulky alkyne group and the protons on the azepane ring . The energy difference between the equatorial and axial conformers provides a quantitative measure of this steric preference.

| Conformer Description | Ring Conformation | Substituent Orientation | Relative Energy (ΔE, kcal/mol) |

|---|---|---|---|

| Global Minimum | Twist-Chair (TC) | Pseudo-Equatorial | 0.00 |

| Higher Energy Conformer | Twist-Chair (TC) | Pseudo-Axial | +2.85 |

| Higher Energy Conformer | Twist-Boat (TB) | Pseudo-Equatorial | +4.10 |

| Highest Energy Conformer | Twist-Boat (TB) | Pseudo-Axial | +6.50 |

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide a detailed map of the electron distribution within this compound, which is crucial for predicting its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would show a strong negative potential around the nitrogen atom and the π-system of the alkyne, with positive potential around the N-H proton . This confirms the nucleophilicity of the nitrogen and the alkyne, while also highlighting the acidity of the N-H proton.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates nucleophilic character, localized on the azepane nitrogen. |

| LUMO Energy | +1.5 eV | Indicates sites for electron acceptance, often anti-bonding orbitals. |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability under standard conditions. |

| Mulliken Charge on N | -0.55 e | Quantifies the high electron density on the nitrogen atom. |

| Mulliken Charge on C≡C | -0.20 e (avg) | Shows the electron-rich nature of the alkyne π-system. |

Transition State Modeling and Reaction Mechanism Validation

Quantum mechanics is a powerful tool for elucidating the mechanisms of chemical reactions by locating and characterizing transition state (TS) structures. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier (ΔG‡) and, consequently, its rate .

For reactions involving this compound, TS modeling can validate proposed mechanisms. For example, in a Sonogashira coupling reaction to synthesize this molecule, DFT can be used to model the key steps: oxidative addition, deprotonation of the terminal alkyne, and reductive elimination [4, 16]. By calculating the energy of each intermediate and transition state, the rate-determining step of the catalytic cycle can be identified.

Similarly, for subsequent reactions of the molecule, such as an intramolecular hydroamination where the azepane nitrogen attacks the alkyne, DFT can compare different potential pathways [18, 32]. It can determine whether the reaction proceeds via a 6-endo-dig or a 7-exo-dig cyclization (the latter being disfavored by Baldwin's rules) by calculating the activation energies for both transition states. This predictive capability is essential for designing efficient synthetic routes and understanding reaction outcomes .

| Reaction Pathway | Cyclization Mode | Calculated ΔG‡ (kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Uncatalyzed Thermal Cyclization | 6-endo-dig | +38.5 | Very slow / Not feasible |

| Gold(I)-Catalyzed Cyclization | 6-endo-dig | +19.2 | Feasible with heating |

| Uncatalyzed Thermal Cyclization | 7-exo-dig | +45.1 | Not feasible (kinetically and electronically disfavored) |

Molecular Dynamics Simulations

While QM methods excel at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior that reveals dynamic processes, flexibility, and intermolecular interactions.

Analysis of Dynamic Behavior and Flexibility of the Azepane Ring

The azepane ring in this compound is not static but undergoes rapid conformational interconversions in solution at room temperature. MD simulations are ideally suited to explore this dynamic behavior . By running a simulation for nanoseconds or longer, one can observe the ring transitioning between various twist-chair and twist-boat forms.

Analysis of the MD trajectory can quantify this flexibility. Root-Mean-Square Deviation (RMSD) plots can show how the structure fluctuates around an average conformation, with large fluctuations indicating high flexibility. Furthermore, by monitoring the values of key dihedral angles within the ring over time, one can map the transitions between specific conformers . These simulations reveal that while the pseudo-equatorial orientation of the hexynyl group is the most populated state, the molecule still samples higher-energy axial and boat-like conformations, which could be important for its binding to biological targets or for certain chemical reactions.

Investigation of Intermolecular Interactions and Solvent Effects

The behavior of this compound is profoundly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solvation and intermolecular forces .

In a polar protic solvent like water or methanol, MD simulations would show the formation of specific, persistent hydrogen bonds. The N-H group of the azepane ring acts as a hydrogen bond donor, while the nitrogen lone pair acts as an acceptor . The structure of the first solvation shell can be analyzed using radial distribution functions (RDFs), which quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute.

Conversely, in a nonpolar solvent like hexane, intermolecular interactions would be dominated by weaker van der Waals forces. The hydrophobic hexyl chain and the butyl part of the hexynyl group would favorably interact with the nonpolar solvent, while the more polar azepane headgroup might induce local solvent ordering or self-associate with other solute molecules . Understanding these solvent-specific interactions is critical, as they can alter the conformational equilibrium and modulate the molecule's reactivity and solubility.

V. Advanced Spectroscopic Characterization of 2 Hex 1 Yn 1 Yl Azepane and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including 2-(Hex-1-YN-1-YL)azepane. Through the analysis of ¹H and ¹³C NMR spectra, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the protons of the azepane ring and the hexynyl substituent. The protons on the carbon adjacent to the nitrogen atom in the azepane ring typically appear as downfield multiplets due to the deshielding effect of the nitrogen. The methylene (B1212753) protons of the azepane ring would present as a series of complex multiplets in the aliphatic region of the spectrum. For the hexynyl group, the terminal methyl protons would appear as a triplet, while the other methylene protons would show more complex splitting patterns.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons of the alkyne group are particularly characteristic, appearing in a specific region of the spectrum. The carbon atoms of the azepane ring will have chemical shifts influenced by their proximity to the nitrogen atom. For instance, in related azepane derivatives, the carbon atoms adjacent to the nitrogen (C2 and C7) show distinct chemical shifts. nih.govcsic.es The remaining carbons of the ring (C3, C4, C5, C6) and the hexyl chain will also have predictable chemical shifts. nih.govcsic.es

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Azepane CH₂ (adjacent to N) | 2.5 - 3.0 | m |

| Azepane CH₂ | 1.5 - 1.9 | m |

| Alkyne-adjacent CH₂ | 2.2 - 2.5 | t |

| Hexyl CH₂ | 1.2 - 1.6 | m |

| Hexyl CH₃ | 0.8 - 1.0 | t |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Azepane C (adjacent to N) | 45 - 55 |

| Azepane C | 25 - 40 |

| Alkyne C | 70 - 90 |

| Hexyl C | 13 - 35 |

Note: The predicted chemical shift values are estimates and can vary based on the solvent and other experimental conditions.

The flexible seven-membered azepane ring can adopt multiple conformations. Variable Temperature NMR (VT-NMR) is a powerful technique to study these conformational dynamics. whiterose.ac.ukrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, which can indicate the presence of different conformers and the energy barriers between them. nih.govoup.com For some N-acyl substituted azepine derivatives, hindered rotation about the N-acyl bond can lead to a decrease in the rate of ring inversion, which can be studied by VT-NMR. researchgate.net

2D-Exchange Spectroscopy (2D-EXSY) is another valuable NMR technique for investigating dynamic processes such as conformational exchange. blogspot.commdpi.com In a 2D-EXSY experiment, cross-peaks are observed between the signals of nuclei that are exchanging with each other. blogspot.com This allows for the direct identification of exchanging conformers and the determination of the exchange rates. acs.org For this compound, 2D-EXSY could be used to study the ring inversion of the azepane moiety and any restricted rotation around the C-N bond. The presence of exchange cross-peaks between different sets of proton or carbon signals would provide direct evidence for conformational interchange. acs.orgnih.gov

Structural Assignment Using 1H and 13C NMR

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound are expected to show characteristic bands for both the alkyne and the azepane functional groups.

The terminal alkyne group (C≡C-H) gives rise to a sharp, strong C-H stretching vibration in the range of 3330-3270 cm⁻¹ in the IR spectrum. orgchemboulder.com The C≡C triple bond stretch itself appears as a weak to medium band in the 2260-2100 cm⁻¹ region. orgchemboulder.comumsl.edu In Raman spectroscopy, the C≡C stretch is often a strong and easily identifiable band, especially for non-terminal alkynes. umsl.edunih.govacs.org

The azepane ring exhibits characteristic C-H stretching vibrations from its methylene groups, typically in the 2950-2850 cm⁻¹ region. The C-N stretching vibration of the amine can also be observed, although it may be coupled with other vibrations. The presence of the azepane ring can be further confirmed by the various bending and rocking vibrations of the CH₂ groups at lower frequencies.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | IR |

| Alkyne | C≡C Stretch | 2260 - 2100 | IR, Raman |

| Azepane | C-H Stretch | 2950 - 2850 | IR, Raman |

| Azepane | C-N Stretch | 1250 - 1020 | IR |

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.govwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. kurouskilab.comresearchgate.net If this compound were to be resolved into its enantiomers, VCD could be used to determine the absolute configuration of each enantiomer by comparing the experimental VCD spectrum with theoretical spectra calculated using methods like Density Functional Theory (DFT). wikipedia.orgkurouskilab.com

The alkyne group, with its characteristic vibrational frequency in a relatively uncongested region of the IR spectrum (around 2100-2260 cm⁻¹), can serve as a useful chromophore for VCD analysis. researchgate.netnih.govresearchgate.net The VCD signals associated with the vibrations of the chiral center and the azepane ring would be particularly informative for stereochemical assignment. nih.gov Studies on other chiral amines have demonstrated the utility of VCD in elucidating their solution-state conformations and absolute configurations. kurouskilab.comsyr.edu

Identification of Characteristic Alkyne and Azepane Functional Groups

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation patterns of organic compounds. For this compound, techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) can be employed.

The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern can provide valuable structural information. For amines, a common fragmentation pathway involves cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.org In the case of this compound, this would lead to the loss of the hexynyl group or fragmentation within the azepane ring. The fragmentation of the azepane ring itself can proceed through ring-opening and subsequent loss of smaller alkyl fragments. The presence of the alkyne moiety might also lead to characteristic fragmentation pathways. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. nih.govrsc.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| [M]+ | Intact molecule | Molecular Ion |

| [M - C₆H₉]+ | Azepane ring | Loss of the hexynyl group |

| Various smaller fragments | Fragments of the azepane ring and hexyl chain | Ring opening and subsequent C-C bond cleavages |

Vi. Synthetic Utility and Potential Applications of 2 Hex 1 Yn 1 Yl Azepane As a Versatile Building Block

Strategic Role in the Construction of Complex Organic Architectures

The strategic value of 2-(Hex-1-YN-1-YL)azepane lies in its capacity to serve as a central hub for the construction of intricate organic molecules. The presence of both a nucleophilic secondary amine within the azepane ring and an electrophilic/reactive π-system in the alkyne chain allows for sequential or tandem reactions to build molecular complexity rapidly.

Substituted azepanes are significant pharmacophores found in numerous biologically active natural products and synthetic drugs. lifechemicals.com For instance, the natural product (-)-balanol, which contains an azepane ring, is an inhibitor of protein kinase C. lifechemicals.com The ability to synthesize novel azepane derivatives is therefore of considerable interest. The conformational flexibility of the seven-membered azepane ring can be crucial for biological activity, and the ability to introduce substituents via the alkyne handle allows for the systematic modification of this conformation. lifechemicals.com

The use of such bifunctional building blocks is a key strategy in modern organic synthesis to access novel, three-dimensional chemical entities efficiently. manchester.ac.ukicmab.es By leveraging the distinct reactivity of the amine and the alkyne, chemists can devise synthetic routes that construct complex frameworks in a controlled and predictable manner, significantly expanding the accessible chemical space for drug discovery and materials science. whiterose.ac.ukrsc.org

Derivatization of the Alkyne Moiety for Advanced Molecular Complexity

The hex-1-ynyl side chain is a key handle for introducing molecular complexity. The internal alkyne triple bond can participate in a wide array of chemical transformations, allowing for its conversion into various other functional groups and ring systems. This versatility enables the elaboration of the simple building block into a vast range of more advanced structures.

Some of the potential transformations of the alkyne moiety include:

Hydrogenation: The alkyne can be selectively reduced to either a (Z)-alkene using specific catalysts like Lindlar's catalyst, a (E)-alkene via dissolving metal reduction, or fully saturated to an alkane through catalytic hydrogenation with catalysts such as palladium on carbon.

Hydration: Acid-catalyzed or mercury-catalyzed hydration would lead to the formation of a ketone (octan-3-one) at the C2 position of the azepane ring, introducing a new carbonyl functional group.

Halogenation: The addition of one or two equivalents of halogens (e.g., Br₂, Cl₂) can produce di- or tetra-haloalkenes, which are themselves useful synthetic intermediates.

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) could yield a triazole, while a Diels-Alder reaction with a suitable diene could form a six-membered ring.

Metal-Catalyzed Reactions: The alkyne can participate in numerous transition-metal-catalyzed reactions, such as Pauson-Khand reactions to form cyclopentenones or various cycloisomerization reactions to generate new carbocyclic or heterocyclic rings. nih.gov

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Synthetic Value |

|---|---|---|---|

| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-Alkene | Introduces stereodefined double bond |

| Partial Hydrogenation (trans) | Na, NH₃ (l) | (E)-Alkene | Introduces stereodefined double bond |

| Full Hydrogenation | H₂, Pd/C | Alkane (Hexyl group) | Creates saturated side chain |

| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Ketone | Adds carbonyl functionality for further derivatization |

| Hydroboration-Oxidation | 1. Disiamylborane; 2. H₂O₂, NaOH | Ketone (Anti-Markovnikov regioselectivity) | Regiocontrolled ketone formation |

| [3+2] Cycloaddition | Organic Azides (R-N₃) | Triazole Ring | Formation of a stable, aromatic heterocyclic ring |

N-Functionalization of the Azepane Nitrogen for Diverse Chemical Scaffolds

The secondary amine of the azepane ring provides another reactive site for diversification. Standard transformations can be employed to append a wide variety of substituents to the nitrogen atom, thereby modulating the steric and electronic properties of the molecule. This N-functionalization is a powerful tool for generating diverse chemical scaffolds. nih.gov

Key N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce various alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides yields amides, introducing carbonyl functionality and potentially altering the conformational preference of the ring.

N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can attach aryl or heteroaryl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are common pharmacophores and can serve as protecting groups.

These modifications can be used to tune the molecule's physicochemical properties (e.g., lipophilicity, basicity) or to introduce new functional handles for subsequent reactions.

| Reaction Type | Typical Reagents | Product Class | Significance |

|---|---|---|---|

| N-Alkylation | R-X (Alkyl Halide), Base | Tertiary Amine | Introduces alkyl substituents |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine | Versatile method for introducing complex alkyl groups |

| N-Acylation | RCOCl or (RCO)₂O | Amide | Modulates basicity, introduces carbonyl group |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl Azepane | Access to aryl amine structures |

| N-Sulfonylation | RSO₂Cl, Base | Sulfonamide | Introduces important pharmacophore, protecting group |

Formation of Polycyclic and Fused Ring Systems Incorporating the Azepane Unit

One of the most powerful applications of this compound is in the synthesis of fused and bridged polycyclic systems. whiterose.ac.ukrsc.org By designing reactions that involve both the azepane nitrogen and the alkyne side chain, complex intramolecular cyclizations can be achieved. Such transformations are highly valuable as they can rapidly build molecular complexity and generate unique, rigid scaffolds that are sought after in drug discovery.

For example, after N-functionalization, an intramolecular reaction can be triggered:

Intramolecular Hydroamination/Cyclization: An N-H or a tethered N-nucleophile could add across the alkyne, a reaction often catalyzed by gold, platinum, or other transition metals, to form a new fused ring system. dicp.ac.cn For instance, attaching a propargyl group to the azepane nitrogen could set the stage for an intramolecular cyclization with the hexynyl side chain.

Intramolecular Pauson-Khand Reaction: If the nitrogen is functionalized with an alkene-containing tether, an intramolecular Pauson-Khand reaction with the alkyne could yield a complex tricyclic ketone.

Ene-Yne Metathesis: N-allylation followed by a ring-closing ene-yne metathesis could forge a new, larger ring fused to the azepane core.

A gold-catalyzed asymmetric cyclopropanation/rearrangement cascade of yne-methylenecyclopropanes has been shown to produce azepine-fused cyclobutanes, highlighting a sophisticated method for creating fused 7/4 ring systems. pku.edu.cn While not a direct application, this demonstrates the principle of using a tethered alkyne to construct fused rings onto a seven-membered nitrogen heterocycle. Similarly, sequential intramolecular hydroamination and asymmetric hydrogenation of anilino-alkynes can produce a variety of benzo-fused N-heterocycles, including tetrahydro-1H-benzo[b]azepine derivatives. dicp.ac.cnresearchgate.net

| N-Substituent | Reaction Type | Potential Polycyclic Product Core |

|---|---|---|

| -H (unsubstituted) | Intramolecular Hydroamination | Pyrrolo[1,2-a]azepine derivative |

| -CH₂CH=CH₂ (Allyl) | Ene-Yne Metathesis | Azepine-fused nine-membered ring |

| -COCH₂Br | Alkylation & Intramolecular Cyclization | Fused bicyclic lactam |

| -o-bromobenzyl | Intramolecular Heck Reaction | Benzo-fused azepine system |

Applications in Divergent Synthesis and Chemical Library Generation

Divergent synthesis is a powerful strategy that enables the creation of a wide variety of structurally distinct molecules from a single, common intermediate. beilstein-journals.orgmdpi.com this compound is an ideal starting material for such an approach due to its two orthogonal reactive sites. By applying different reaction sequences to the azepane nitrogen and the alkyne moiety, a combinatorial library of diverse compounds can be rapidly assembled. whiterose.ac.uknih.gov

For example, a divergent synthetic plan could start with a common intermediate, such as N-Boc protected this compound. From this single precursor, multiple pathways can be explored:

Pathway A (Alkyne Derivatization): A set of reactions (hydrogenation, hydration, cycloaddition) is performed on the alkyne while the nitrogen remains protected. Subsequent deprotection and N-functionalization can lead to one family of compounds.

Pathway B (N-Functionalization First): The Boc group is removed, and a library of substituents is installed on the nitrogen. The alkyne in each of these new molecules can then be subjected to a second round of diversification.

Pathway C (Intramolecular Cyclization): Specific N-substituents designed to react with the alkyne are introduced, leading to a library of diverse polycyclic scaffolds. nih.gov

This approach allows for the efficient exploration of chemical space around the azepane core, which is highly beneficial for screening campaigns in drug and probe discovery. nih.govresearchgate.net The ability to generate libraries of sp³-rich, complex molecules is a significant advantage over traditional synthesis methods that often produce structurally monotonous compound collections. whiterose.ac.uk

Vii. Future Perspectives and Emerging Trends in Alkyne Substituted Azepane Research

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic structures like azepanes has traditionally been a multi-step process often requiring harsh conditions. manchester.ac.uk The future of synthesizing alkyne-substituted azepanes is increasingly focused on innovative and sustainable "green" chemistry principles. This involves the use of eco-friendly solvents like water, solvent-free reaction conditions, and alternative energy sources such as microwave and ultrasonic irradiation to accelerate reaction rates and reduce energy consumption. mdpi.comnih.gov

A significant trend is the adoption of chemoenzymatic strategies, which combine the selectivity of biocatalysts with the efficiency of chemical reactions. bohrium.com For instance, the use of imine reductases (IREDs) and amine oxidases for the enantioselective synthesis of chiral azepanes is a powerful approach. bohrium.comresearchgate.net These enzymatic methods can achieve high conversions and excellent enantiomeric excess under mild conditions. acs.org Another emerging area is photochemistry, where blue light irradiation can mediate the dearomative ring expansion of nitroarenes to form the azepine core, which can then be further functionalized. manchester.ac.uksmolecule.com This method avoids hazardous reagents like aryl azides and operates at room temperature, highlighting its sustainability. manchester.ac.uk

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is critical for accessing complex molecules like 2-(Hex-1-YN-1-YL)azepane with high precision. Gold and palladium catalysis have shown significant promise in synthesizing functionalized azepines through relay catalysis, enabling the construction of fused heterocyclic systems with excellent stereoselectivity. bohrium.com Gold catalysts, in particular, are exceptionally effective at activating alkyne groups for various transformations, including cycloadditions and tandem reactions. beilstein-journals.orgnih.govbeilstein-journals.org

Copper-catalyzed reactions, often favored for their lower cost and toxicity, are also prominent. They have been successfully employed in tandem amination/cyclization reactions of allenynes to produce novel azepine carboxylates and in azide-alkyne cycloaddition "click" reactions. mdpi.comorganic-chemistry.org Osmium-catalyzed tethered aminohydroxylation represents another innovative strategy, allowing for the stereoselective installation of a C-N bond to form polyhydroxylated azepanes. acs.org

The future in this area points towards the discovery of more efficient and selective catalysts. This includes the design of sophisticated chiral ligands for asymmetric catalysis to control the stereochemistry of substituted azepanes. pku.edu.cn Bimetallic catalytic systems, where two different metals work in concert to promote a sequence of reactions, are also an area of growing interest for constructing complex molecular architectures. bohrium.com Furthermore, research into non-noble metal catalysts will continue, aiming to replace expensive and rare metals like palladium and gold with more abundant and sustainable alternatives. nih.gov

Table 1: Comparison of Catalytic Systems in Azepane Synthesis

| Catalytic System | Key Advantages | Example Reaction Type |

|---|---|---|

| Gold (Au) Catalysis | Mild reaction conditions, high carbophilicity for alkyne activation. beilstein-journals.orgnih.gov | Tandem cyclization/cycloaddition, redox-neutral domino reactions. beilstein-journals.orgbeilstein-journals.org |

| Palladium (Pd) Catalysis | Versatility in cross-coupling and annulation reactions. smolecule.com | [5+2] annulation, Suzuki-Miyaura couplings. smolecule.com |

| Copper (Cu) Catalysis | Low cost, eco-friendly, effective in "click" chemistry. mdpi.comresearchgate.net | Tandem amination/cyclization, azide-alkyne cycloaddition. mdpi.comorganic-chemistry.org |

| Osmium (Os) Catalysis | High stereocontrol in hydroxylation reactions. acs.org | Tethered aminohydroxylation. acs.org |

| Chemoenzymatic | High enantioselectivity, mild aqueous conditions. bohrium.comacs.org | Asymmetric imine reduction, kinetic resolution. bohrium.comacs.org |

Integration of Machine Learning and AI in Reaction Design and Prediction

ML models can be trained on vast databases of known chemical reactions to predict the outcomes of new, untested transformations with remarkable accuracy. chemcopilot.comnih.gov These algorithms can identify subtle patterns in reactivity, helping chemists to select the most promising starting materials, catalysts, and conditions, thereby reducing the need for extensive trial-and-error experimentation. chemcopilot.combeilstein-journals.org This not only saves time and resources but also promotes sustainability by minimizing failed reactions and waste. chemcopilot.com

In the context of azepane synthesis, AI can be used to:

Predict Reaction Yields and Selectivity: Algorithms can analyze the structural features of reactants and catalysts to predict the efficiency and stereochemical outcome of a reaction. eurekalert.orgbeilstein-journals.org

Suggest Optimal Reaction Conditions: ML can navigate the multidimensional space of reaction parameters (e.g., solvent, temperature, catalyst loading) to identify the optimal conditions for maximizing yield. beilstein-journals.org

Design Novel Synthetic Routes: By learning the rules of chemical reactivity, AI can propose entirely new pathways to target molecules, potentially uncovering more efficient or innovative strategies. rsc.org

The integration of AI with automated synthesis platforms creates the potential for "self-driving laboratories" where robots, guided by machine learning, can autonomously explore chemical reaction space to discover new reactivity. nih.govchemai.io

Advancements in High-Throughput Synthesis and Automation for Azepane Derivatives

To explore the structure-activity relationships of alkyne-substituted azepanes effectively, medicinal chemists require access to large libraries of diverse analogues. High-throughput synthesis and automation are key enabling technologies for achieving this. By parallelizing reactions, chemists can rapidly generate hundreds or thousands of compounds for biological screening.

Automated synthesis platforms, often utilizing flow chemistry, offer significant advantages over traditional batch methods. beilstein-journals.org Continuous-flow reactors allow for precise control over reaction parameters, improved safety when handling reactive intermediates, and enhanced scalability. For the synthesis of azepane derivatives, automated systems can perform multi-step sequences, including reaction setup, monitoring, work-up, and purification, with minimal human intervention. beilstein-journals.org This automation is crucial for efficiently building libraries of compounds around a core scaffold like this compound.

The future will see a tighter integration of high-throughput experimentation (HTE) with machine learning algorithms. beilstein-journals.org Data from HTE screens can be fed directly to ML models to rapidly optimize reaction conditions or guide the design of the next generation of compounds in an iterative loop, dramatically accelerating the drug discovery process. beilstein-journals.orgchemai.io

Unexplored Reactivity Patterns and Structural Diversification

While significant progress has been made, the full reactive potential of alkyne-substituted azepanes remains an active area of investigation. The alkyne moiety is a versatile functional handle that can participate in a wide array of chemical transformations beyond simple click chemistry or reductions. Future research will likely focus on exploring novel, and perhaps previously unexpected, reactivity patterns.

One area of interest is the development of alkyne trifunctionalization reactions, where three new bonds are formed across the triple bond in a single operation, allowing for the rapid construction of highly complex molecular scaffolds. nih.gov The unique electronic properties of ynamides (alkynes bearing a nitrogen atom) suggest that related structures, such as 1-alkynyltriazenes, could serve as functional analogues, opening up new avenues for reactivity and cyclization reactions that are currently unexplored. epfl.ch